2-(3-(4-Methoxyphenylsulfonamido)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Overview
Description
2-(3-(4-Methoxyphenylsulfonamido)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzo[b]thiophene core, which is known for its biological activity and versatility in chemical synthesis.
Mechanism of Action
Target of Action
Thiophene derivatives are known to exhibit a variety of biological effects and are of interest to medicinal chemists . They have been found to have anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
The mode of action of thiophene derivatives can vary greatly depending on their specific structure and the biological target they interact with. For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For example, if the compound acts as an anti-inflammatory agent, it could reduce inflammation in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-Methoxyphenylsulfonamido)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the benzo[b]thiophene scaffold. One common method involves the microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds, which can be achieved by irradiating 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130°C . This method provides rapid access to the desired scaffold in high yields.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the microwave-assisted synthesis process, optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-Methoxyphenylsulfonamido)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonamide or carboxamide groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-(3-(4-Methoxyphenylsulfonamido)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its biological activity.
Industry: Utilized in the development of advanced materials and organic semiconductors
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene derivatives: These compounds share the benzo[b]thiophene core and exhibit similar biological activities.
Indole derivatives: Known for their wide range of biological activities, including antiviral and anticancer properties.
Benzofuran derivatives: These compounds also have diverse biological activities and are used in various therapeutic applications.
Uniqueness
What sets 2-(3-(4-Methoxyphenylsulfonamido)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[[3-[(4-methoxyphenyl)sulfonylamino]benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S2/c1-31-16-9-11-17(12-10-16)33(29,30)26-15-6-4-5-14(13-15)22(28)25-23-20(21(24)27)18-7-2-3-8-19(18)32-23/h4-6,9-13,26H,2-3,7-8H2,1H3,(H2,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNPBLXINCZYSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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